Per977;per-977;per 977

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

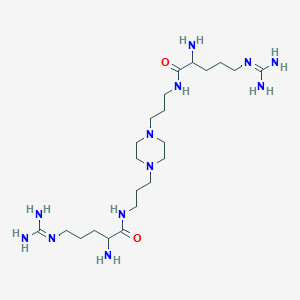

Per977, also known as ciraparantag, is a small, synthetic, water-soluble, cationic molecule. It is primarily known for its role as an anticoagulant reversal agent. This compound is designed to bind noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs) through hydrogen bonds and charge-charge interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Per977 is synthesized in a two-step process. The first step involves the coupling of 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) with (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The second step involves deprotection to yield the final product .

Industrial Production Methods: Industrial production methods for Per977 are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including coupling reactions and deprotection steps, followed by purification processes such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: Per977 primarily undergoes noncovalent interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to anticoagulants through hydrogen bonds and charge-charge interactions .

Common Reagents and Conditions: The synthesis of Per977 involves reagents such as 3,3’-(piperazine-1,4-diyl)-bis-(propan-1-amine) and (S)-5-(1,3-Bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid. The reaction conditions typically include standard organic synthesis environments with controlled temperatures and solvents .

Major Products Formed: The major product formed from the synthesis of Per977 is the final compound itself, ciraparantag, after the deprotection step .

Applications De Recherche Scientifique

Per977 has several scientific research applications, particularly in the field of medicine. It is used as an anticoagulant reversal agent, effectively reversing the effects of various anticoagulants such as unfractionated heparin, low-molecular-weight heparin, and DOACs. This makes it valuable in clinical settings where rapid reversal of anticoagulation is necessary, such as in cases of major bleeding or emergency surgery .

Mécanisme D'action

Per977 exerts its effects by binding noncovalently to anticoagulants through hydrogen bonds and charge-charge interactions. This binding neutralizes the anticoagulant activity, thereby reversing the anticoagulation effect. The compound reaches maximum concentration within minutes after intravenous administration and has a short half-life of 12 to 19 minutes. It is primarily hydrolyzed by serum peptidases into two metabolites, which are then excreted in the urine .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Andexanet alfa

- Idarucizumab

- Universal Heparin Reversal Agent (UHRA)

Comparison: Per977 is unique in its ability to bind noncovalently to a wide range of anticoagulants, including unfractionated heparin, low-molecular-weight heparin, and DOACs. In contrast, andexanet alfa and idarucizumab are more specific in their action, targeting specific anticoagulants like factor Xa inhibitors and dabigatran, respectively. UHRA, on the other hand, is designed to reverse all heparin anticoagulants .

Per977’s broad-spectrum activity and rapid onset of action make it a versatile and valuable agent in clinical settings where multiple anticoagulants may be in use .

Propriétés

Formule moléculaire |

C22H48N12O2 |

|---|---|

Poids moléculaire |

512.7 g/mol |

Nom IUPAC |

2-amino-N-[3-[4-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32) |

Clé InChI |

HRDUUSCYRPOMSO-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14101905.png)

![2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101923.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101930.png)

![7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14101935.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B14101945.png)

![2-(7-(2-chlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B14101950.png)

![1-(3-Methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101952.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101956.png)

![N,N-diethyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14101957.png)

![7-Chloro-2-(2-methoxyethyl)-6-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101959.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14101971.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101977.png)

![1-(4-Chlorophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101983.png)